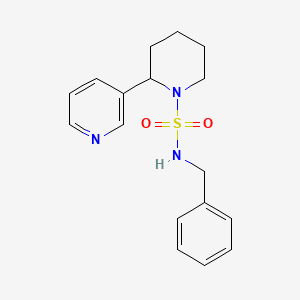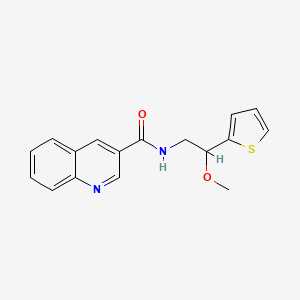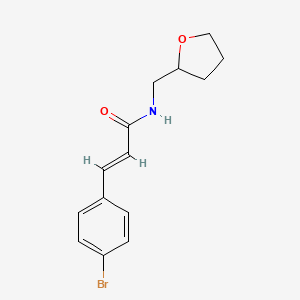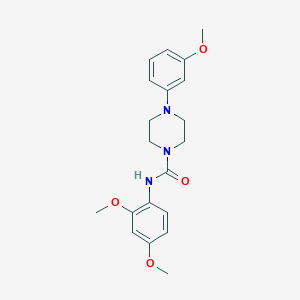![molecular formula C20H29N3O4S B5284263 1-[4-({4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE](/img/structure/B5284263.png)
1-[4-({4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-({4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and a sulfonyl group attached to a dimethylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-({4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:
Formation of the Piperazine Intermediate: The reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine to form 4-[(3,4-dimethylphenyl)sulfonyl]piperazine.
Formation of the Piperidine Intermediate: The reaction of 4-[(3,4-dimethylphenyl)sulfonyl]piperazine with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-({4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine and piperazine derivatives.
Applications De Recherche Scientifique
1-[4-({4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting neurological disorders and cancer.
Materials Science: Use in the synthesis of advanced materials with unique electronic and mechanical properties.
Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 1-[4-({4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine and piperazine rings can interact with receptor sites, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 1-[4-({4-[(2,3-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE
- 1-[4-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE
Comparison: 1-[4-({4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE is unique due to the presence of the 3,4-dimethylphenyl moiety, which can influence its chemical reactivity and biological activity. Similar compounds with different substituents on the phenyl ring may exhibit different properties and applications.
Propriétés
IUPAC Name |
1-[4-[4-(3,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-15-4-5-19(14-16(15)2)28(26,27)23-12-10-22(11-13-23)20(25)18-6-8-21(9-7-18)17(3)24/h4-5,14,18H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCXVEVHPHGPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B5284198.png)

![1-[(4-ETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE](/img/structure/B5284214.png)
![N-(2-{4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]morpholin-2-yl}ethyl)methanesulfonamide](/img/structure/B5284217.png)
![Ethyl 1-[4-(4-propan-2-yloxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5284219.png)
![4-ethyl-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5284234.png)
![3-{2-[(6-aminopyridin-3-yl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5284244.png)
![1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-5-(trifluoromethyl)-2(1H)-pyridinone hydrochloride](/img/structure/B5284250.png)
![(3aR*,5R*,6S*,7aS*)-2-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5284253.png)
![5-(1,3-benzodioxol-5-yl)-2-(ethylthio)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5284264.png)


